molecular formula C8H13ClN2O2S B2963103 (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride CAS No. 1817776-68-3

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B2963103
CAS No.: 1817776-68-3
M. Wt: 236.71
InChI Key: DHWDJRFTFMDDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is characterized by the presence of an ethylsulfonyl group attached to a pyridine ring, which is further connected to a methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced to the pyridine ring via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various research and industrial applications.

Properties

IUPAC Name

(6-ethylsulfonylpyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWDJRFTFMDDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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